molecular formula C2H4ClO2P B043518 2-Chloro-1,3,2-dioxaphospholane CAS No. 822-39-9

2-Chloro-1,3,2-dioxaphospholane

Cat. No. B043518
CAS RN: 822-39-9
M. Wt: 126.48 g/mol
InChI Key: OLSFRDLMFAOSIA-UHFFFAOYSA-N
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Description

Synthesis Analysis

2-Chloro-1,3,2-dioxaphospholane is synthesized through reactions involving chlorophosphoranes and alcohols under specific conditions to form the desired dioxaphospholane derivatives. The synthesis process is designed to optimize yield and purity, focusing on controlling reaction parameters to achieve the desired product efficiently.

Molecular Structure Analysis

The molecular structure of 2-Chloro-1,3,2-dioxaphospholane is characterized by its dioxaphospholane ring, where the chlorine atom and phosphorus atom are key components. This structure is essential for its chemical reactivity and properties, providing a basis for its applications in organic synthesis.

Chemical Reactions and Properties

2-Chloro-1,3,2-dioxaphospholane participates in various chemical reactions, including phosphitylation reactions for quantitative analysis in organic synthesis. Its reactivity towards hydroxyl groups and other functionalities makes it a valuable reagent for modifying organic molecules, enhancing their reactivity or altering their physical and chemical properties.

Physical Properties Analysis

The physical properties of 2-Chloro-1,3,2-dioxaphospholane, such as solubility, boiling point, and stability, are critical for its handling and application in chemical processes. Understanding these properties is essential for the safe and effective use of this chemical reagent in laboratory and industrial settings.

Chemical Properties Analysis

2-Chloro-1,3,2-dioxaphospholane exhibits specific chemical properties, including reactivity with various organic and inorganic substrates, selectivity in chemical transformations, and its role in facilitating complex synthetic pathways. These properties are explored through studies on its reactions and the development of methodologies that leverage its unique chemical behavior.

  • Granata and Argyropoulos (1995) examined its use as a phosphitylation reagent in quantitative 31P NMR analysis of hydroxyl groups in lignins (Granata & Argyropoulos, 1995).
  • Agrawal et al. (2011) synthesized Chloro-bis-(2,2-dithio-1,3,2-dioxaphospholane/dioxaphosphorinane)bismuth(III) compounds and explored their reactions and antifungal activities (Agrawal et al., 2011).
  • Amberg et al. (2008) developed a practical chiral pool-derived reagent for determining enantiomeric purity of alcohols (Amberg et al., 2008).

Scientific Research Applications

  • Polymer Science

    • Application : 2-Chloro-1,3,2-dioxaphospholane is used in the synthesis of polymers containing acidic P–OH fragments . These polymers, known as polyphosphodiesters, have structural similarity to natural nucleic and teichoic acids, and their biocompatibility and adjustable hydrolytic stability make them suitable for various biomedical, industrial, and household applications .
    • Method : The synthesis of 2-chloro-2-oxo-1,3,2-dioxaphospholane, a key intermediate, was optimized by Becker and Wurm . The compound was obtained with a 67% isolated yield, and subsequent CoCl2-catalyzed reactions were performed .
    • Results : The resulting polymers have shown high bone mineral affinity, resulting in biomineralization at physiological conditions .
  • Pharmaceutical Chemistry

    • Application : 2-Chloro-1,3,2-dioxaphospholane 2-oxide is used in the synthesis of miltefosine (hexadecylphosphocholine, MT) analogs . Miltefosine is an antileishmanial drug used in the treatment of leishmaniasis .
  • Material Science

    • Application : 2-Chloro-1,3,2-dioxaphospholane 2-oxide is used in the synthesis of UV-polymerizable lipids via Chabrier reaction .
  • Photochemistry

    • Application : 2-Chloro-1,3,2-dioxaphospholane is used in the study of the photochemistry of phosphenic chloride (ClPO2) .
    • Method : By high-vacuum flash pyrolysis of 2-chloro-1,3,2-dioxaphospholane in the gas phase, ClPO2 has been efficiently generated and subsequently isolated in cryogenic N2, Ar, and CO matrices (10 K) for a first time study on its photochemistry .
    • Results : Upon 193 nm laser irradiation, ClPO2 isomerizes to the novel chlorine metaphosphite (ClOPO) by initial cleavage of the Cl–P bond (→ ˙Cl + ˙PO2) with subsequent Cl–O bond formation inside the N2 and Ar matrix cages .
  • Phosphitylation of Alcohols

    • Application : 2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane (TMDP) can be used as a reagent for the phosphitylation of alcohols and heteroatomic nucleophiles .
  • Lignin Analysis

    • Application : TMDP can be used as a phosphitylation reagent to derivatize lignin samples for 31 P NMR analysis .
  • Buchwald-Hartwig Cross Coupling Reaction

    • Application : 2-Chloro-1,3,2-dioxaphospholane is used in Buchwald-Hartwig Cross Coupling Reaction .
  • Heck Reaction

    • Application : 2-Chloro-1,3,2-dioxaphospholane is used in Heck Reaction .
  • Hiyama Coupling

    • Application : 2-Chloro-1,3,2-dioxaphospholane is used in Hiyama Coupling .
  • Negishi Coupling

    • Application : 2-Chloro-1,3,2-dioxaphospholane is used in Negishi Coupling .
  • Sonogashira Coupling

    • Application : 2-Chloro-1,3,2-dioxaphospholane is used in Sonogashira Coupling .
  • Stille Coupling

    • Application : 2-Chloro-1,3,2-dioxaphospholane is used in Stille Coupling .

Safety And Hazards

2-Chloro-1,3,2-dioxaphospholane is a hazardous substance . It causes severe skin burns and eye damage . It may cause respiratory irritation . It is combustible and reacts violently with water . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .

Future Directions

2-Chloro-1,3,2-dioxaphospholane is a key intermediate in the synthesis of many compounds, especially in drug development . Although it is commercially available, in-house synthesis is often required due to pricing, purity, and delivery issues . This suggests that there is a need for more efficient and cost-effective methods of synthesizing 2-Chloro-1,3,2-dioxaphospholane.

properties

IUPAC Name

2-chloro-1,3,2-dioxaphospholane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H4ClO2P/c3-6-4-1-2-5-6/h1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLSFRDLMFAOSIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COP(O1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H4ClO2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4061173
Record name 1,3,2-Dioxaphospholane, 2-chloro-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-1,3,2-dioxaphospholane

CAS RN

822-39-9
Record name 2-Chloro-1,3,2-dioxaphospholane
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3,2-Dioxaphospholane, 2-chloro-
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Record name 1,3,2-Dioxaphospholane, 2-chloro-
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Record name 1,3,2-Dioxaphospholane, 2-chloro-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-1,3,2-dioxaphospholane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
520
Citations
G Becker, FR Wurm - Tetrahedron, 2017 - Elsevier
Phosphoryl choline derivatives are important compounds for drug development. Also other phosphoesters have received increased demand in recent years. Many of such compounds …
Number of citations: 14 www.sciencedirect.com
T Meier, M Braun, W Frank - Phosphorus, Sulfur, and Silicon, 2009 - Taylor & Francis
The reaction of (S)-1,1,2-triphenylethanediol (3) with phosphorus trichloride leads to the diastereoselective formation of (S C ,R P )-2-chloro-1,3,2-dioxaphospholane (2). Its …
Number of citations: 6 www.tandfonline.com
M Amberg, U Bergsträsser, G Stapf… - The Journal of Organic …, 2008 - ACS Publications
2-Chloro-(4R,5R)-bis[(1R,2S,5R)-menth-1-yloxycarbonyl)]-1,3,2-dioxaphospholane is a practical reagent for reliably determining enantiomeric purity of chiral alcohols via 31 P NMR …
Number of citations: 20 pubs.acs.org
VF Mironov, MN Dimukhametov, EV Mironova… - Russian Journal of …, 2015 - Springer
The key methods of caged phosphoranes synthesis are analyzed. Reaction of 4,5-dimethyl-2-(2-oxo-1,2-diphenylethoxy)-1,3,2-dioxaphospholane (prepared from the meso-form of 2,3-…
Number of citations: 9 link.springer.com
OA Aimakov, AB Belgara… - Евразийский Союз …, 2019 - cyberleninka.ru
The chemistry of phospholanes gained broad development first of all due to their many useful properties as the readily available intermediate monomelic substances with functional …
Number of citations: 3 cyberleninka.ru
HM Badawi, W Förner, AA Suwaiyan - Journal of Molecular Structure, 2009 - Elsevier
The structural stability and ring inversion of 2-chloro-1,3,2-dioxaphospholane 2-oxide and 2-sulfide were investigated by the DFT-B3LYP and the ab initio MP2 calculations with 6-311+…
Number of citations: 1 www.sciencedirect.com
D Vara Prasad, V Mahadevan - Polymer Bulletin, 1980 - Springer
The effect of 2-Chloro-1,3,2-dioxaphospholane on the AIBN initiated polymerisation of acrylo — nitrile , methyl methacrylate and styrene was investigated kinetically in benzene at 60 – …
Number of citations: 3 link.springer.com
NK Gusarova, SI Verkhoturova, SN Arbuzova… - Russian Journal of …, 2018 - Springer
Polyfluoroalkanols readily reacted with 2-chloro-1,3,2-dioxaphospholanes and 2-chloro-1,3,2-dioxaphosphinanes in hexane in the presence of triethylamine (–10 to 25C, 5 h) to give 2-…
Number of citations: 5 link.springer.com
RM Matos, RFF da Costa, VF Knupp… - Journal of the Brazilian …, 2000 - SciELO Brasil
The syntheses of various complexes of Pt(II), Pt(0) and Pd(II) with 2-chloro-1,3,2-dioxaphospholane, 2-fluoro-1,3,2-dioxaphospholane, 2-chloro-4,5-benzo-1,3,2-dioxaphospholane, 2-…
Number of citations: 5 www.scielo.br
NR Khasiyatullina, VF Mironov, EV Mironova… - Russian Journal of …, 2016 - Springer
The state of the art of chloral applications in the chemistry of tricoordinate phosphorus derivatives has been analyzed. The highly stereoselective reaction of 4,4,5,5-tetramethyl-2-(2-oxo-…
Number of citations: 12 link.springer.com

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